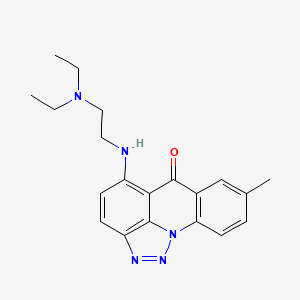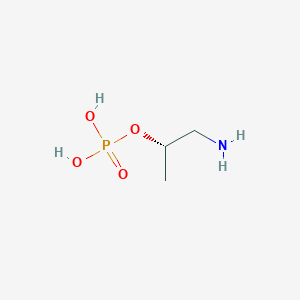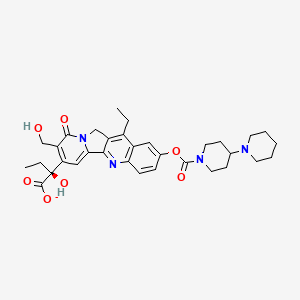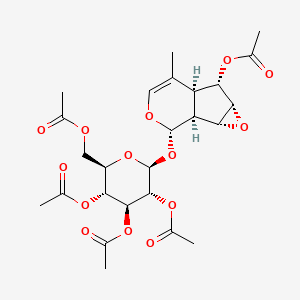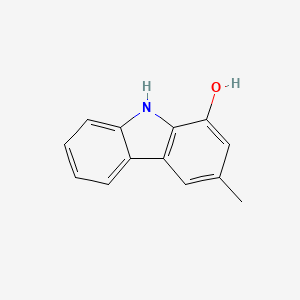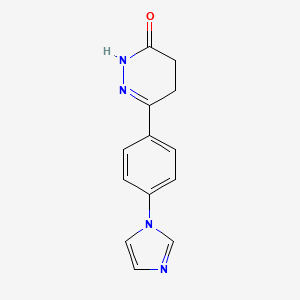
Imazodan
Overview
Description
Imazodan is a cardiotonic agent primarily used in the treatment of congestive heart failure. It functions by inhibiting type III phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate levels, thereby enhancing myocardial contractility . This compound has shown significant promise in improving cardiac output and reducing symptoms in patients with severe heart failure .
Mechanism of Action
Target of Action
Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .
Mode of Action
This compound, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of this compound can vary among different species.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, this compound increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The primary result of this compound’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.
Biochemical Analysis
Biochemical Properties
Imazodan plays a crucial role in biochemical reactions by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this enzyme, this compound increases the levels of cAMP within cells, which in turn enhances myocardial contractility and serves as a peripheral vasodilator . The interaction between this compound and PDE III is highly specific, making it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac myocytes. By increasing cAMP levels, this compound enhances the contractile function of heart cells, leading to improved myocardial contractility . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity and affecting cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PDE III. By binding to the active site of PDE III, this compound prevents the enzyme from degrading cAMP, resulting in increased intracellular cAMP levels . This elevation in cAMP activates PKA, which then phosphorylates target proteins involved in various cellular functions. The binding interactions between this compound and PDE III are crucial for its inhibitory effects, making it a potent modulator of cAMP-mediated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on PDE III over extended periods, leading to sustained increases in cAMP levels and prolonged enhancement of myocardial contractility
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases myocardial contractility and improves cardiac function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PDE III. By inhibiting PDE III, this compound affects the degradation of cAMP, leading to increased levels of this important second messenger The elevated cAMP levels influence metabolic flux and metabolite levels, thereby modulating cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with PDE III . The localization and accumulation of this compound within specific tissues and cells are influenced by transporters and binding proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications The precise localization of this compound within subcellular structures influences its interactions with PDE III and other biomolecules, thereby modulating its inhibitory effects
Preparation Methods
Imazodan can be synthesized through various synthetic routes. One common method involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with hydrazine hydrate to form the intermediate 4-(1H-imidazol-1-yl)phenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Imazodan undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring, leading to different pharmacologically active compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
Scientific Research Applications
Imazodan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of phosphodiesterase inhibitors and their effects on cyclic adenosine monophosphate levels.
Biology: this compound is used to study the role of cyclic adenosine monophosphate in cellular signaling pathways.
Comparison with Similar Compounds
Imazodan is often compared with other phosphodiesterase inhibitors such as milrinone and amrinone. While all three compounds inhibit type III phosphodiesterase and increase cyclic adenosine monophosphate levels, this compound is unique in its selectivity and potency. Unlike milrinone and amrinone, this compound has shown a more favorable side effect profile and greater efficacy in certain clinical settings .
Similar Compounds
Milrinone: Another type III phosphodiesterase inhibitor used in the treatment of heart failure.
Amrinone: A phosphodiesterase inhibitor with similar mechanisms but different pharmacokinetic properties.
Enoximone: Another cardiotonic agent with similar effects but different chemical structure.
Properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-58-3 | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


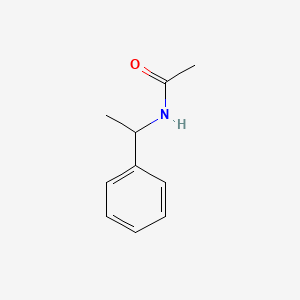
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)
